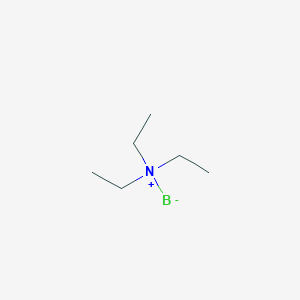![molecular formula C14H15N2O3S- B1148636 (E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate CAS No. 1209492-88-5](/img/new.no-structure.jpg)
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzo[b]thiophene moiety in the structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the benzo[b]thiophene ring can be introduced through electrophilic aromatic substitution reactions.
Formation of the Methylenecarbamate Moiety: The methylenecarbamate group can be introduced by reacting the benzo[b]thiophene derivative with tert-butyl isocyanate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of (E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[b]thiophene moiety can interact with the active sites of enzymes, leading to inhibition or activation of their activity. The compound may also modulate signaling pathways by binding to receptors and altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: A simpler analog with similar biological activities.
Thiophene: A related compound with a sulfur atom in the ring, known for its diverse applications in medicinal chemistry.
Benzofuran: A structurally similar compound with an oxygen atom in place of sulfur, also known for its biological activities.
Uniqueness
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate is unique due to the presence of the methylenecarbamate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other benzo[b]thiophene derivatives.
Propriétés
Numéro CAS |
1209492-88-5 |
|---|---|
Formule moléculaire |
C14H15N2O3S- |
Poids moléculaire |
291.3455 |
Synonymes |
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148555.png)



![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)




![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)
